molecular formula C8H10F8O2 B1581274 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol CAS No. 83192-87-4

3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol

Cat. No.: B1581274
CAS No.: 83192-87-4
M. Wt: 290.15 g/mol
InChI Key: KZGBZVBYSNUWHN-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol is a fluorinated diol compound with the molecular formula C8H6F8O2. This compound is characterized by the presence of eight fluorine atoms, which significantly influence its chemical properties and reactivity. Fluorinated compounds like this compound are of great interest in various fields due to their unique properties, such as high thermal stability, chemical resistance, and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol typically involves the fluorination of precursor compounds. One common method is the direct fluorination of 1,8-octanediol using elemental fluorine or fluorinating agents like cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form fluorinated alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of fluorinated ketones or aldehydes.

    Reduction: Formation of partially or fully reduced fluorinated alcohols.

    Substitution: Formation of various fluorinated derivatives depending on the substituent introduced.

Scientific Research Applications

3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique properties.

    Biology: Employed in the development of fluorinated biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol is largely influenced by its fluorine atoms. The presence of fluorine enhances the compound’s stability and resistance to degradation. In biological systems, fluorinated compounds can interact with enzymes and proteins, potentially altering their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
  • 1,1,2,2,3,3,4,4-Octafluorobutane

Uniqueness

3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol is unique due to its specific fluorination pattern and the presence of two hydroxyl groups at the terminal positions. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that require high thermal stability, chemical resistance, and low surface energy.

Properties

IUPAC Name

3,3,4,4,5,5,6,6-octafluorooctane-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F8O2/c9-5(10,1-3-17)7(13,14)8(15,16)6(11,12)2-4-18/h17-18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGBZVBYSNUWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C(CCO)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336479
Record name 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83192-87-4
Record name 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83192-87-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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